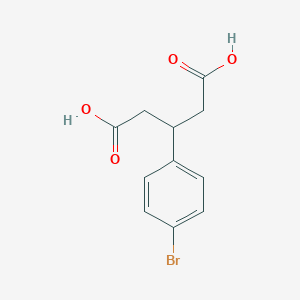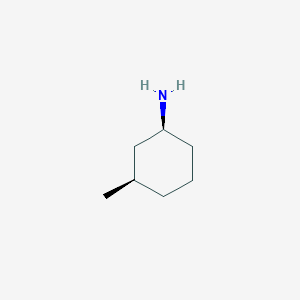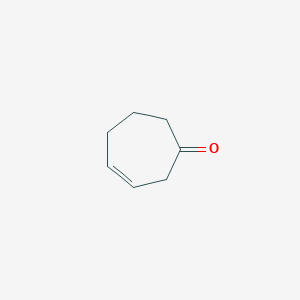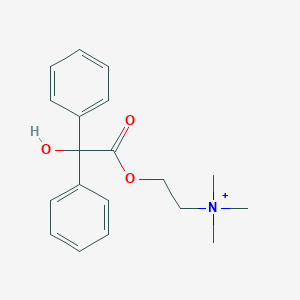
Metacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metacine is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.
Mécanisme D'action
Metacine works by increasing the activity of a protein called brain-derived neurotrophic factor (BDNF). BDNF is essential for the growth and survival of neurons in the brain. Metacine binds to a specific site on BDNF, which increases its activity. This leads to the growth and survival of neurons, which can improve memory and learning.
Biochemical and Physiological Effects:
Metacine has been shown to have various biochemical and physiological effects. It increases the levels of BDNF in the brain, which can lead to the growth and survival of neurons. It also increases the levels of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. In addition, Metacine has been shown to have anti-inflammatory effects, which can reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Metacine has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which allows it to reach the brain and exert its effects. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using Metacine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Orientations Futures
There are several future directions for Metacine research. One direction is to further investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and their receptors. In addition, researchers could investigate the potential of Metacine as a cognitive enhancer or as an adjunct therapy for cancer treatment.
Conclusion:
Metacine is a novel chemical compound that has shown promising results in various studies. Its unique synthesis method and mechanism of action make it a valuable tool for medical research. Despite some limitations, Metacine has several advantages for lab experiments and has numerous potential applications in the field of medical research. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
Metacine is synthesized using a unique method that involves the reaction of two compounds, 2,5-dimethylpyrazine and 2,5-dimethyl-3-furanone. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using chromatography. The synthesis method has been optimized to produce high yields of pure Metacine.
Applications De Recherche Scientifique
Metacine has shown potential applications in various fields of medical research. It has been studied for its effects on memory, learning, and neuroprotection. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, Metacine has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
Numéro CAS |
1553-33-9 |
|---|---|
Nom du produit |
Metacine |
Formule moléculaire |
C19H24NO3+ |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |
Clé InChI |
IHRPDXFOMLCPIK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Autres numéros CAS |
1553-33-9 |
Numéros CAS associés |
2424-71-7 (iodide) 55019-64-2 (bromide) |
Synonymes |
choline benzilate ester metacine metacine bromide metacine iodide metatsin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



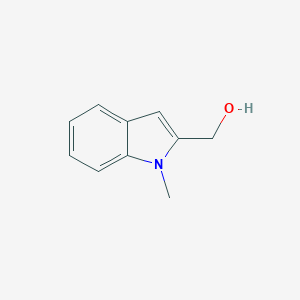


![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)

